Ac-IEPD-AFC Demonstrates a Km of 585 µM for Human Granzyme B
Ac-IEPD-AFC exhibits a Michaelis constant (Km) of 585 µM when assayed with human granzyme B in a standard granzyme B assay buffer . In contrast, the widely used caspase-3 substrate Ac-DEVD-AFC displays a Km of 9.7 µM for its primary target, caspase-3 [1], and the granzyme B/caspase-8 substrate Ac-IEPD-AMC shows a Km of 160 µM for granzyme B . The ~60-fold higher Km of Ac-IEPD-AFC relative to Ac-DEVD-AFC and ~3.6-fold higher Km relative to Ac-IEPD-AMC highlights its unique kinetic profile, which is essential for designing assays with appropriate substrate concentrations to ensure linear reaction velocities and accurate quantification of granzyme B activity.
| Evidence Dimension | Michaelis Constant (Km) |
|---|---|
| Target Compound Data | 585 µM |
| Comparator Or Baseline | Ac-DEVD-AFC: 9.7 µM; Ac-IEPD-AMC: 160 µM |
| Quantified Difference | ~60-fold higher Km vs. Ac-DEVD-AFC; ~3.6-fold higher Km vs. Ac-IEPD-AMC |
| Conditions | Human granzyme B in granzyme B assay buffer (50 mM Tris, pH 7.4, 100 mM NaCl, 0.01% Tween 20) ; caspase-3 assay buffer [1]; granzyme B assay buffer . |
Why This Matters
This distinct Km value ensures that assays can be run under substrate-limiting conditions that are physiologically relevant and prevents substrate depletion artifacts, which is critical for generating reliable, quantitative data for publication and regulatory submissions.
- [1] Glpbio. (n.d.). Ac-DEVD-AFC Product Datasheet. View Source
